2-chloro-5-(1,3,8-trioxo-4,5,6,7-tetraphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
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Overview
Description
2-chloro-5-(1,3,8-trioxo-4,5,6,7-tetraphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound with a unique structure It features a benzoic acid moiety substituted with a chloro group and a large, intricate isoindole derivative
Preparation Methods
The synthesis of 2-chloro-5-(1,3,8-trioxo-4,5,6,7-tetraphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the isoindole derivative, which is then coupled with the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester or amide bonds.
Scientific Research Applications
2-chloro-5-(1,3,8-trioxo-4,5,6,7-tetraphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isoindole derivative can bind to proteins or enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzoic acid derivatives and isoindole-containing molecules. Compared to these compounds, 2-chloro-5-(1,3,8-trioxo-4,5,6,7-tetraphenyl-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is unique due to its large and complex structure, which provides distinct chemical and biological properties. Some similar compounds include:
- 2-chloro-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
- 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, leading to different reactivity and applications.
Properties
Molecular Formula |
C40H26ClNO5 |
---|---|
Molecular Weight |
636.1 g/mol |
IUPAC Name |
2-chloro-5-(3,5,10-trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid |
InChI |
InChI=1S/C40H26ClNO5/c41-30-22-21-28(23-29(30)37(45)46)42-35(43)33-34(36(42)44)40(27-19-11-4-12-20-27)32(25-15-7-2-8-16-25)31(24-13-5-1-6-14-24)39(33,38(40)47)26-17-9-3-10-18-26/h1-23,33-34H,(H,45,46) |
InChI Key |
VVXWAAXCUFKJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(=O)O)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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